molecular formula C8H22O9P2V B14698032 Diethyl hydrogen phosphate;oxovanadium CAS No. 31273-06-0

Diethyl hydrogen phosphate;oxovanadium

Cat. No.: B14698032
CAS No.: 31273-06-0
M. Wt: 375.14 g/mol
InChI Key: OKXYWOWJURWGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl hydrogen phosphate;oxovanadium refers to a coordination complex where vanadium in the +4 oxidation state (oxovanadium(IV)) is ligated to diethyl hydrogen phosphate (C₄H₁₁O₄P). This compound combines the redox-active oxovanadium(IV) center with an organophosphate ligand, enabling unique physicochemical and biological properties. Vanadium(IV) complexes are known for their ability to mimic phosphate groups due to structural similarities, allowing interactions with enzymes like phosphatases and phosphorylases . Diethyl hydrogen phosphate, as a ligand, introduces steric and electronic effects that modulate solubility, stability, and reactivity compared to inorganic phosphate analogs (e.g., HPO₄²⁻) .

Key properties include:

  • Redox activity: Vanadium(IV) can undergo oxidation to vanadium(V), facilitating electron-transfer reactions relevant to catalysis and oxidative stress modulation .
  • Phosphate mimicry: The complex can inhibit phosphatases by replacing phosphate in active sites, akin to vanadate (VO₄³⁻) .

Properties

CAS No.

31273-06-0

Molecular Formula

C8H22O9P2V

Molecular Weight

375.14 g/mol

IUPAC Name

diethyl hydrogen phosphate;oxovanadium

InChI

InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);;

InChI Key

OKXYWOWJURWGNV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .

Industrial Production Methods

Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .

Chemical Reactions Analysis

Types of Reactions

Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .

Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .

Common Reagents and Conditions

Major Products

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonates.

    Cycloaddition: Cyclic carbonates.

Comparison with Similar Compounds

Comparison with Similar Oxovanadium Complexes

Structural Analogs: Inorganic Vanadium Phosphates

Vanadyl phosphate hydrates (e.g., VOHPO₄·4H₂O , VOPO₄·2H₂O ):

  • Structure: Layered frameworks with inorganic phosphate ligands and water molecules in the coordination sphere.
  • Applications : Electrochemical energy storage (e.g., aqueous zinc-ion batteries) due to stable redox cycling. For example, δ-VOPO₄ achieves a high discharge voltage of 1.46 V .
  • Differences: Inorganic phosphates lack the organic ligand’s lipophilicity, limiting their biomedical utility but enhancing thermal stability for catalysis .
Functional Analogs: Antioxidant Vanadium Complexes

Dipicolinate and iminodiacetate oxovanadium(IV) complexes :

  • Antioxidant activity : Measured as equivalents of L-ascorbic acid (Table 1).
Complex Equivalent Value Reference
[VO(dipic)(H₂O)₂]·2H₂O 2.359
VOO(dipic)·H₂O 0.68
  • Mechanism : Aromatic ligands enhance radical scavenging via π-π interactions. However, excessive concentrations induce pro-oxidative effects (e.g., H₂O₂ generation) .
  • Contrast : Diethyl hydrogen phosphate lacks aromaticity, likely reducing antioxidant efficacy but improving biocompatibility.
Electrochemical Performance

δ-VOPO₄ vs. Diethyl Hydrogen Phosphate;Oxovanadium :

  • δ-VOPO₄ : Delivers 1.46 V average discharge voltage and 94% capacity retention after 500 cycles in zinc-ion batteries .

Vanadate (VO₄³⁻) :

  • Phosphatase inhibition : 10–100× more potent than most oxovanadium(IV) complexes due to precise geometric mimicry of phosphate .

Key Research Findings

  • Catalysis : Oxovanadium(IV) microclusters with 2-phenylpyridine outperform small-molecule complexes in 3-buten-2-ol oligomerization (e.g., 85% conversion vs. 70% for dioxovanadium(V) analogs) .
  • Battery performance : δ-VOPO₄ retains 94% capacity after 500 cycles at 10C, outperforming most vanadyl phosphates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.